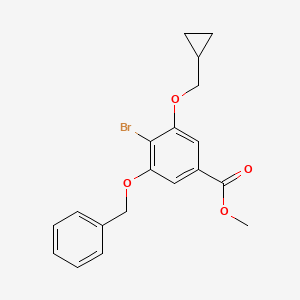![molecular formula C9H8F3NS2 B13722706 [3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid is an organic compound with the molecular formula C9H8F3NS2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a carbamodithioic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzyl derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
科学的研究の応用
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers and coatings.
作用機序
The mechanism of action of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl structure but lacks the carbamodithioic acid moiety.
Trifluoromethylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the carbamodithioic acid.
Trifluoromethylbenzyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl group and the carbamodithioic acid moiety in [3-(Trifluoromethyl)benzyl]carbamodithioic Acid makes it unique
特性
分子式 |
C9H8F3NS2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
[3-(trifluoromethyl)phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C9H8F3NS2/c10-9(11,12)7-3-1-2-6(4-7)5-13-8(14)15/h1-4H,5H2,(H2,13,14,15) |
InChIキー |
FFOICAITUQDMGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


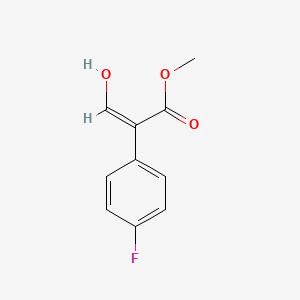
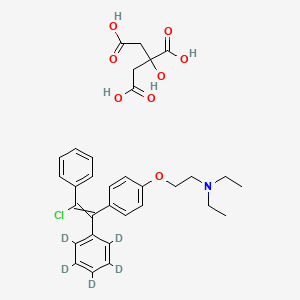
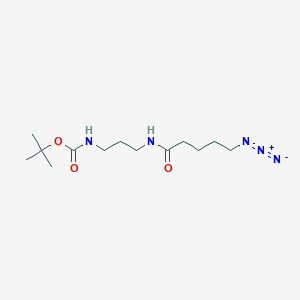
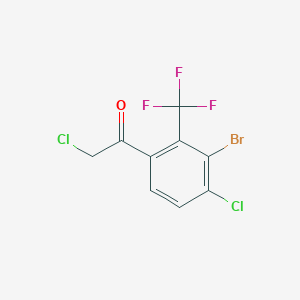
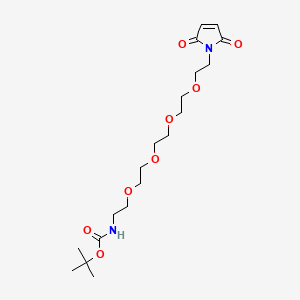
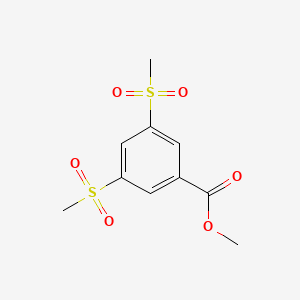
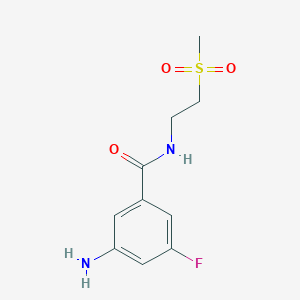
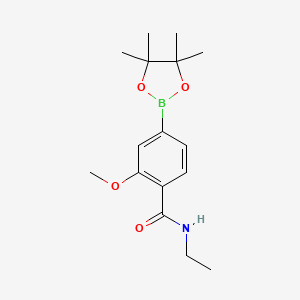
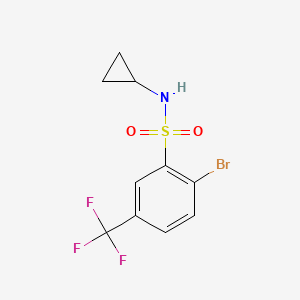
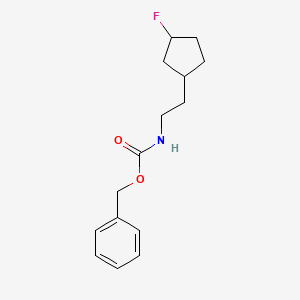
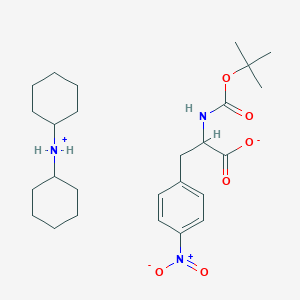
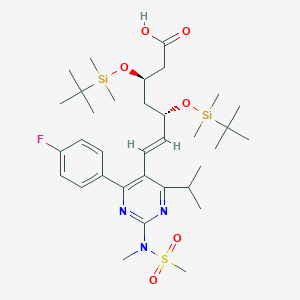
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
